molecular formula C12H16BrNO2 B12077060 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine

Cat. No.: B12077060
M. Wt: 286.16 g/mol
InChI Key: YISPJXQPLSXTMS-UHFFFAOYSA-N
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Description

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is a disubstituted phenylamine derivative featuring a bromine atom at the para position (C4) and a tetrahydro-pyran-4-ylmethoxy group at the meta position (C3) of the aromatic ring. This structural motif may enhance solubility in polar solvents compared to linear alkyl or aromatic substituents. Bromine, as an electron-withdrawing group, likely influences electronic properties and reactivity, making the compound a candidate for further functionalization or applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

4-bromo-3-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C12H16BrNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2

InChI Key

YISPJXQPLSXTMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)N)Br

Origin of Product

United States

Preparation Methods

Cyclization of 1,5-Pentanediol

  • Conditions : Sulfuric acid (5 mol%) in toluene at 110°C for 6 hours.

  • Yield : 78–85%.

  • Mechanism : Protonation of a hydroxyl group initiates intramolecular nucleophilic attack, forming the THP ring.

Reduction of Tetrahydro-Pyran-4-Carboxylic Acid

  • Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield : 92–95%.

  • Advantage : Higher purity compared to cyclization methods.

Alkylation of Phenol Intermediates

The THP-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.

SNAr Using Tetrahydro-Pyran-4-Ylmethyl Bromide

  • Substrate : 3-Hydroxy-4-nitroaniline (protecting amine as nitro group).

  • Reagents : THP-4-ylmethyl bromide, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions : 70°C for 12 hours.

  • Yield : 65–70%.

  • Limitation : Competing over-alkylation requires careful stoichiometric control.

Mitsunobu Reaction for Sterically Hindered Substrates

  • Substrate : 3-Hydroxy-4-acetamidophenyl (amine protected as acetamide).

  • Reagents : THP-4-ylmethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃) in THF.

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 80–85%.

  • Advantage : Superior regioselectivity for hindered phenols.

Bromination Strategies

Bromination is performed post-etherification to avoid THP ring degradation.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

  • Substrate : 3-(Tetrahydro-pyran-4-ylmethoxy)phenylamine.

  • Reagents : NBS in acetic acid at 25°C.

  • Yield : 60–65%.

  • Side Reaction : Para-bromination minimized by electron-donating THP-methoxy group.

Directed Ortho-Metalation (DoM)

  • Substrate : 3-(Tetrahydro-pyran-4-ylmethoxy)acetanilide.

  • Reagents : LDA (lithium diisopropylamide), bromine (Br₂) in THF at −78°C.

  • Yield : 75–80%.

  • Advantage : Precise ortho-bromination via directed metalation.

Amine Deprotection and Final Isolation

Hydrolysis of Acetamide Protecting Group

  • Conditions : 6M HCl, reflux for 4 hours.

  • Yield : 90–95%.

  • Purity : ≥98% by HPLC after recrystallization (ethanol/water).

Catalytic Hydrogenation of Nitro Groups

  • Conditions : H₂ (1 atm), 10% Pd/C in methanol, 25°C for 2 hours.

  • Yield : 85–90%.

  • Note : Requires prior nitro installation during alkylation steps.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
SNAr AlkylationTHP-methoxy introduction65–7095Moderate
Mitsunobu ReactionEtherification80–8598High
DoM BrominationOrtho-bromination75–8097Low
Acetamide HydrolysisAmine deprotection90–9598High

Optimized Protocol :

  • Mitsunobu etherification of 3-hydroxy-4-acetamidophenyl with THP-4-ylmethanol (85% yield).

  • Directed ortho-metalation bromination (78% yield).

  • Hydrolysis of acetamide (93% yield).
    Overall Yield : 85% × 78% × 93% ≈ 61.5% .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, or the amine group can be reduced to form an alkylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium hydroxide or thiols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alkylamine derivatives.

    Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development:
4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is being explored as a lead compound for developing pharmaceuticals targeting various diseases. The presence of the bromine atom enhances its reactivity, making it a suitable candidate for further modifications to improve biological activity and selectivity against specific targets such as enzymes or receptors .

Antimicrobial Properties:
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the tetrahydro-pyran moiety can effectively combat Gram-positive bacteria. This suggests that 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine may also possess antimicrobial properties worth investigating.

Anticancer Potential:
In vitro studies on phenylamine derivatives have demonstrated that modifications can lead to increased apoptosis in cancer cell lines. The tetrahydro-pyran group may enhance the compound's binding affinity to cancer-related targets, indicating its potential role in anticancer therapy.

Material Science

Precursor for Novel Materials:
The compound serves as a precursor in the synthesis of novel materials, including polymers and resins. Its unique structural features allow for the development of materials with specific properties tailored for applications in coatings, adhesives, and other industrial products .

Organic Synthesis

Building Block in Organic Chemistry:
In synthetic organic chemistry, 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is utilized as a building block for more complex organic molecules. Its functional groups facilitate nucleophilic substitution reactions and other transformations essential for synthesizing diverse chemical entities.

Antimicrobial Evaluation

A study evaluating various pyran derivatives found that those with similar structures exhibited significant antimicrobial activity against Gram-positive bacteria. Modifications to the phenylamine structure could enhance efficacy, suggesting that 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine may be a candidate for further investigation in antimicrobial drug development.

Anticancer Studies

In vitro studies on phenylamine derivatives demonstrated that certain modifications could lead to increased apoptosis in cancer cell lines. The presence of the tetrahydro-pyran moiety was noted to improve binding affinity to cancer-related targets.

Comparison of Similar Compounds

Compound NameSimilarity IndexUnique Features
4-Bromo-3,5-dimethylaniline0.95Contains two methyl groups on the phenyl ring
4-Bromo-5-methylbenzene-1,2-diamine0.90Contains an additional amine group
4-Bromo-N,N-dimethylbenzeneethanamine0.85Dimethylated amine structure

Future Directions in Research

The potential applications of 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine warrant further investigation into:

Pharmacokinetics:
Understanding how this compound is metabolized and its bioavailability in vivo could provide insights into its therapeutic potential.

Structure-Activity Relationship (SAR):
Detailed SAR studies could elucidate which specific modifications enhance biological activity, guiding the design of more potent analogs.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or luminescence.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

(a) 4-Bromo-3-methylphenylamine
  • Structure : Bromine (C4) and methyl (C3) substituents.
  • Key Findings: In angucyclinone biosynthesis, disubstituted phenylamines like 4-bromo-3-methylphenylamine were incorporated nonenzymatically into polyketides, yielding bioactive derivatives.
  • Contrast : Replacing methyl with tetrahydro-pyran-4-ylmethoxy introduces bulkiness and polarity, which may slow reaction kinetics but improve solubility. The bromine’s electron-withdrawing effect remains critical for directing electrophilic substitution .
(b) 3-Chloro-4-(3-trifluoromethyl-phenylsulfanyl)-phenylamine (BD96767)
  • Structure : Chlorine (C3) and 3-trifluoromethyl-phenylsulfanyl (C4).
  • Key Findings : The sulfanyl group introduces thioether functionality, which is more polarizable than ethers. Chlorine’s smaller size compared to bromine may reduce steric hindrance but offers weaker electron-withdrawing effects. The trifluoromethyl group enhances metabolic stability .
(c) Azomethines with Hexyloxyphenyl Substituents
  • Structure : Hexyloxy chains in triphenylamine-based azomethines.
  • Key Findings : Linear alkyloxy groups (e.g., hexyloxy) improve solubility in organic solvents and modulate optoelectronic properties. These compounds exhibit tunable HOMO-LUMO gaps for solar cell applications .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine Br (C4), THP-O-CH2- (C3) C12H16BrNO2 298.17 High polarity, rigid structure Medicinal chemistry, drug design
4-Bromo-3-methylphenylamine Br (C4), CH3 (C3) C7H8BrN 186.05 Moderate solubility, bioactivity Angucyclinone biosynthesis
BD96767 Cl (C3), CF3-C6H4-S- (C4) C13H9ClF3NS 303.73 Metabolic stability, thioether reactivity Pharmaceutical intermediates
Hexyloxyphenyl azomethine Hexyloxy (C3/C4) Varies ~500–600 Tunable optoelectronic properties Organic solar cells

Biological Activity

4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is an organic compound notable for its unique structural features, including a bromine atom and a tetrahydro-pyran moiety. These characteristics suggest potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula contributes to its pharmacological properties, which warrant further exploration.

Chemical Structure and Properties

The compound has a molecular weight of approximately 286.17 g/mol. Its structure can be described as follows:

  • Bromine Atom : Positioned at the para position of the phenyl ring, this atom can participate in nucleophilic substitution reactions.
  • Tetrahydro-pyran Group : This moiety is linked via a methoxy group at the meta position, potentially enhancing the compound's stability and bioavailability.

The biological activity of 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Modulation : The amine group can engage in reactions typical for amines, such as acylation or alkylation, influencing enzyme activities.
  • Receptor Interaction : The compound may modulate receptor activities, particularly those involved in neurotransmission and cellular signaling pathways.

Case Studies and Research Findings

Research has indicated that compounds similar to 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine exhibit various biological activities. A comparative analysis of structurally related compounds reveals insights into the potential applications of this compound:

Compound NameSimilarity IndexUnique Features
4-Bromo-3,5-dimethylaniline0.95Contains two methyl groups on the phenyl ring
4-Bromo-5-methylbenzene-1,2-diamine0.90Contains an additional amine group
4-Bromo-2-propyl-3-(tetrahydro-pyran-2-yloxy)methylphenol0.88Features a propyl group instead of an amine
4-Bromo-N,N-dimethylbenzeneethanamine0.85Dimethylated amine structure

These compounds highlight the diversity within this chemical class while underscoring the unique combination of bromination and tetrahydropyran functionality in 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine .

In Vitro Studies

In vitro studies have shown that compounds with similar structures can reverse drug resistance in cancer cell lines. For instance, analogs have been tested for their ability to enhance the efficacy of chemotherapeutic agents by inhibiting efflux pumps like P-glycoprotein (P-gp). These studies suggest that modifications to the structure of phenylamines can significantly affect their biological activity .

Pharmacological Applications

The potential applications for 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine include:

  • Anticancer Agents : Due to its ability to modulate drug resistance mechanisms.
  • Neuropharmacology : Potential interactions with neurotransmitter receptors could lead to applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds may exhibit antimicrobial properties.

Q & A

Q. 1.1. What synthetic routes are optimal for preparing 4-Bromo-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine, and how can reaction conditions be tailored to improve yield?

A multi-step synthesis is typically required. The tetrahydro-pyran-4-ylmethoxy group can be introduced via nucleophilic substitution using tetrahydro-pyran-4-ylmethanol under Mitsunobu conditions (e.g., DIAD/PPh3). Bromination at the 4-position may involve directed ortho-metalation (e.g., LDA) followed by quenching with bromine sources (e.g., NBS). Optimization of reaction time, temperature, and stoichiometry is critical. For example, highlights the use of trichlorotriazine intermediates in analogous aryl ether syntheses, suggesting controlled stepwise coupling to avoid side reactions .

Q. 1.2. How can the purity and structural integrity of this compound be verified post-synthesis?

Combined analytical techniques are essential:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the aromatic protons (δ 6.5–7.5 ppm), the methoxy protons (δ 3.3–4.0 ppm), and tetrahydro-pyran ring protons (δ 1.5–4.0 ppm).
  • FT-IR : Confirm C-Br stretch (~550–600 cm⁻¹) and NH2 vibrations (~3300–3500 cm⁻¹).
    emphasizes vibrational analysis for structurally similar bromo-aromatics, which can guide peak assignments .

Q. 1.3. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to light and moisture due to the bromo substituent and amine group. Storage under inert gas (N2 or Ar) at –20°C in amber vials is recommended. reports pH-dependent degradation pathways for related tetrahydro-pyran derivatives, suggesting stability testing across pH 4–10 to identify decomposition products .

Advanced Research Questions

Q. 2.1. How can computational modeling (e.g., DFT) predict reactivity or guide functionalization of this compound?

Density Functional Theory (DFT) calculations can map:

  • Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites (e.g., NH2 group as a nucleophile).
  • HOMO-LUMO Gap : A smaller gap (~4.5 eV, as in for analogous compounds) suggests higher reactivity for charge-transfer interactions .
  • Thermodynamic Parameters : Predict thermodynamic feasibility of derivatization reactions (e.g., amide formation).

Q. 2.2. What strategies resolve contradictory data in reaction outcomes (e.g., unexpected byproducts during coupling reactions)?

  • Mechanistic Studies : Use isotopic labeling (e.g., D2O quenching) to trace proton transfer steps.
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS. demonstrates pH-dependent product distributions in similar systems, highlighting the need to control reaction milieu .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., bond angles/lengths from XRD vs. DFT, as in ) .

Q. 2.3. How can the compound’s biological activity be evaluated in target validation studies?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
  • Cellular Uptake : Radiolabel the compound (e.g., <sup>3</sup>H or <sup>14C) to quantify intracellular accumulation.
    references anticancer activity studies for tetrahydro-pyran derivatives, suggesting cytotoxicity assays (e.g., MTT) as a starting point .

Q. 2.4. What methodologies characterize supramolecular interactions (e.g., host-guest binding) involving this compound?

  • X-ray Crystallography : Resolve π-π stacking or hydrogen-bonding motifs.
  • NMR Titration : Measure binding constants (Kd) with macrocyclic hosts (e.g., cucurbiturils).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during complexation.

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